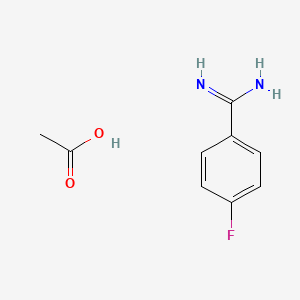

4-Fluorobenzamidine acetate

Description

Overview of Fluorinated Benzamidine (B55565) Compounds

Fluorinated benzamidine compounds are a class of organic molecules that have garnered significant attention in medicinal chemistry and materials science. These compounds are characterized by a benzamidine core structure with one or more fluorine atoms attached to the benzene (B151609) ring. The incorporation of fluorine can dramatically alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

The position and number of fluorine substitutions on the benzene ring allow for fine-tuning of these properties, leading to a diverse range of applications. For instance, fluorinated benzamidines have been investigated as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. chemimpex.comnetascientific.com

Rationale for Research on 4-Fluorobenzamidine (B14776) Acetate (B1210297) and Analogues

The specific analogue, 4-Fluorobenzamidine, is of particular interest to researchers. It serves as a valuable building block in the synthesis of more complex molecules. google.comfishersci.fi Its hydrochloride and acetate salts are often used in synthetic chemistry due to their stability and handling characteristics. fishersci.fifao.org

Research into 4-Fluorobenzamidine and its analogues is driven by the quest for novel therapeutic agents. For example, some fluorobenzamidine derivatives have shown potential as antitumor agents. nih.govrsc.org The 4-fluoro substitution can enhance the biological activity and pharmacokinetic profile of a compound. researchgate.net

Significance of Amidine Functionality in Chemical Synthesis and Biological Activity

The amidine group, –C(=NH)NH₂, is a key functional group in many biologically active compounds. nih.gov It is a strong base and can exist in a protonated, cationic form at physiological pH. This cationic nature allows amidines to form strong electrostatic interactions and hydrogen bonds with biological targets such as proteins and nucleic acids. nih.gov

In chemical synthesis, the amidine functionality can be used to direct chemical reactions or to be converted into other functional groups. For instance, benzamidine hydrochlorides have been used in ruthenium-catalyzed reactions to synthesize 1-aminoisoquinolines. rsc.org The versatility of the amidine group makes it a valuable component in the design and synthesis of new chemical entities with desired biological activities. nih.govacs.org

Interactive Data Table: Properties of 4-Fluorobenzamidine Acetate

| Property | Value | Source |

| Molecular Formula | C₉H₁₁FN₂O₂ | nih.gov |

| Molecular Weight | 198.19 g/mol | nih.gov |

| IUPAC Name | (4-fluorophenyl)methanimidamide;acetic acid | |

| Appearance | ||

| Solubility |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREXKZUHNNBVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorobenzamidine Acetate and Its Derivatives

Approaches to the 4-Fluorobenzamidine (B14776) Nucleus Formation

The formation of the 4-fluorobenzamidine core can be achieved through several synthetic strategies, each with distinct advantages depending on the desired scale and substitution patterns.

Amidination reactions represent a direct and efficient method for the synthesis of benzamidine (B55565) derivatives. These reactions typically involve the conversion of a nitrile group into an amidine. A common approach is the Pinner reaction, which proceeds via an imidate intermediate formed from the reaction of a nitrile with an alcohol in the presence of an acid catalyst. While effective, this method can be limited by the reactivity of the nitrile and the potential for side reactions.

More contemporary methods utilize organometallic reagents to facilitate the amination of nitriles. For instance, the use of trimethylaluminum (B3029685) to promote the reaction between benzonitriles and various amines has been shown to produce amidines in moderate yields. semanticscholar.org Another effective reagent is lithium bis(trimethylsilyl)amide (LiN(TMS)₂), which reacts with benzonitriles to form the corresponding amidine. ossila.com This method is particularly useful for the synthesis of fluoro-substituted benzamidines. ossila.comnih.gov Research has also explored the use of borane-promoted amidination reactions, which can be advantageous due to the lower basicity of the reaction conditions. arkat-usa.org

4-Fluorobenzoic acid serves as a versatile precursor for the synthesis of 4-fluorobenzamidine. wikipedia.org The direct condensation of a carboxylic acid with an amine to form an amide is challenging due to the formation of a highly unreactive carboxylate salt. libretexts.org However, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org A more common laboratory-scale method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid to form a good leaving group that is subsequently displaced by an amine. libretexts.org

The resulting 4-fluorobenzamide (B1200420) can then be converted to 4-fluorobenzamidine. This transformation can be achieved through various methods, including reaction with a dehydrating agent followed by amination. Another approach involves the synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid, which can then be reacted with ammonia (B1221849) to form 4-fluorobenzamide, a direct precursor to the amidine.

A notable application of this approach is in the synthesis of novel heterocyclic derivatives of benzamidine. For example, 2-(4-carbamimidoylphenoxy)acetohydrazide can be condensed with 4-fluorobenzoic acid in the presence of phosphorus oxychloride (POCl₃) to yield 4-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine. nih.gov

| Precursor | Reagents | Product | Reference |

| 2-(4-carbamimidoylphenoxy)acetohydrazide | 4-Fluorobenzoic acid, POCl₃ | 4-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | nih.gov |

| 4-Fluorobenzoic acid | 1. SOCl₂ 2. NH₃ | 4-Fluorobenzamide | globalscientificjournal.com |

Table 1: Examples of Condensation Reactions Utilizing 4-Fluorobenzoic Acid Precursors

The most prevalent route to 4-fluorobenzamidine and its derivatives is through the corresponding nitrile, 4-fluorobenzonitrile (B33359). chemicalbook.com This method offers high efficiency and is amenable to a wide range of substrates. A common procedure involves the reaction of 4-fluorobenzonitrile with lithium hexamethyldisilazide (LiHMDS) in a solvent like tetrahydrofuran (B95107) (THF). googleapis.com An alternative two-step process involves treating the nitrile with hydrogen chloride in an alcohol (e.g., ethanol) to form the imidate hydrochloride, which is then reacted with ammonia to yield the benzamidine hydrochloride salt. googleapis.com

This methodology is not limited to 4-fluorobenzonitrile and has been successfully applied to other fluoro-substituted benzonitriles, such as 4-bromo-3-fluorobenzonitrile (B163030) and 4-bromo-2-fluorobenzonitrile (B28022), to produce the corresponding benzamidine derivatives. nih.govgoogleapis.com

| Starting Nitrile | Reagents | Product | Reference |

| 4-Fluorobenzonitrile | 1. HCl, Ethanol 2. NH₃, Ethanol | 4-Fluorobenzamidine hydrochloride | googleapis.com |

| 4-Bromo-3-fluorobenzonitrile | LiN(TMS)₂ | 4-Bromo-3-fluorobenzamidine | nih.gov |

| 4-Bromo-2-fluorobenzonitrile | LiHMDS, THF | 4-Bromo-2-fluorobenzamidine hydrochloride | googleapis.com |

Table 2: Synthesis of Fluoro-Substituted Benzamidines from Nitriles

Condensation Reactions Utilizing 4-Fluorobenzoic Acid Precursors

Synthesis and Interconversion of 4-Fluorobenzamidine Salts

4-Fluorobenzamidine is often prepared and handled as a salt to improve its stability and solubility. The most common salt is the hydrochloride, which is typically formed directly during the synthesis from the nitrile using hydrogen chloride. googleapis.comtandfonline.com 4-Fluorobenzamidine acetate (B1210297) can be prepared from the hydrochloride salt through a salt exchange reaction. This can be achieved by neutralizing the hydrochloride salt with a base, such as sodium hydroxide (B78521), to obtain the free base, which is then reacted with acetic acid. Alternatively, direct displacement of the chloride with acetate can be performed under appropriate conditions. The interconversion between different salt forms is a crucial step in pharmaceutical development to optimize the physicochemical properties of the active ingredient. google.com

Synthesis of Derivatized 4-Fluorobenzamidine Scaffolds

The 4-fluorobenzamidine scaffold serves as a versatile building block for the synthesis of more complex and functionally diverse molecules.

A significant area of research involves the synthesis of conjugates of fluoroaryl benzamidines with bichalcophenes, which are bicyclic aromatic compounds containing at least one chalcogen atom (e.g., sulfur or selenium). nih.gov These conjugates have shown promising biological activities. nih.govnih.gov

The synthesis of these conjugates typically begins with a palladium-catalyzed cross-coupling reaction, such as a Stille coupling, between a halogenated fluorobenzonitrile (e.g., 4-bromo-3-fluorobenzonitrile) and a stannylated chalcophene (e.g., 2-(tri-n-butylstannyl)furan). nih.gov This reaction forms the fluoroaryl-chalcophene carbonitrile intermediate. The nitrile group is then converted to the amidine, often using lithium bis(trimethylsilyl)amide, to yield the final fluoroaryl-bichalcophene benzamidine conjugate, which is typically isolated as a hydrochloride salt. nih.gov

| Fluoroaryl Halide | Stannylated Chalcophene | Coupling Catalyst | Amidination Reagent | Product | Reference |

| 4-Bromo-3-fluorobenzonitrile | 2-(tri-n-butylstannyl)furan | Tetrakis(triphenylphosphine)palladium | LiN(TMS)₂ | 4-(Furan-2-yl)-3-fluorobenzamidine hydrochloride | nih.gov |

| 4-Bromo-3-fluorobenzonitrile | 5-(tri-n-butylstannyl)-2,2'-bithiophene | Tetrakis(triphenylphosphine)palladium | LiN(TMS)₂ | 4-(2,2'-Bithiophen-5-yl)-3-fluorobenzamidine hydrochloride | nih.gov |

Table 3: Synthesis of Fluoroaryl-Bichalcophene Benzamidine Conjugates

Integration into Heterocyclic Systems, including Isoquinolines

The incorporation of the 4-fluorobenzamidine moiety into heterocyclic ring systems is a significant area of research, leading to the creation of compounds with potential applications in medicinal chemistry and material science. A notable example is the synthesis of isoquinoline (B145761) derivatives.

A key strategy for synthesizing 1-aminoisoquinolines involves the ruthenium-catalyzed annulation of benzamidine hydrochlorides with internal alkynes. researchgate.netrsc.org This method has been successfully applied to 4-fluorobenzamidine hydrochloride for the preparation of 6-fluoro-substituted 1-aminoisoquinolines. rsc.org The process facilitates the formation of new C-C and C-N bonds in a single step through C-H bond activation. rsc.org For instance, the reaction of 4-fluorobenzamidine hydrochloride with diphenylacetylene (B1204595) yields 6-fluoro-3,4-diphenylisoquinoline-1-amine with high efficiency. rsc.org This approach is valued for its ability to accommodate a variety of substrates with different electronic and steric properties. rsc.org

Beyond isoquinolines, 4-fluorobenzamidine derivatives are precursors to other heterocyclic systems. For example, 4-fluorobenzamidine hydrochloride reacts with 2-(1-methyl-1H-indol-3-yl)cyclohexan-1-one in the presence of a copper catalyst to form quinazoline (B50416) derivatives. rsc.org It is also utilized in the synthesis of imidazolinone derivatives through reactions with diols, catalyzed by a nano-cobalt catalyst supported on titanium dioxide. patsnap.com

The following table summarizes the integration of 4-fluorobenzamidine hydrochloride into various heterocyclic systems.

| Starting Material | Reagent | Heterocyclic Product | Catalyst/Conditions | Yield | Reference |

| 4-Fluorobenzamidine hydrochloride | Diphenylacetylene | 6-fluoro-3,4-diphenylisoquinoline-1-amine | Ru(II) catalyst, Constant current electrolysis | 86% | rsc.org |

| 4-Fluorobenzamidine hydrochloride | 2-(1-methyl-1H-indol-3-yl)cyclohexan-1-one | 2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4-(1-methyl-1H-indol-3-yl)quinazoline | Cu₂O, 2,2'-bipyridine, NEt₃, CH₃CN, 100°C | 62% | rsc.org |

| 4-Fluorobenzamidine hydrochloride | 1,2-Cyclohexanediol | Imidazolinone derivative | TiO₂-supported nano-cobalt, NaOMe, Methanol, 120°C | 83% | patsnap.com |

Multi-functionalized Benzamidine Derivative Synthesis

The synthesis of benzamidine derivatives bearing multiple functional groups is crucial for tuning their chemical and physical properties. One approach involves the synthesis of bithienyl fluorobenzamidine derivatives. researchgate.net This process starts from a fluorobenzonitrile which undergoes a Stille or Suzuki coupling reaction, followed by conversion of the nitrile group to an amidine. researchgate.netresearchgate.net For example, a series of bichalcophene fluorobenzamidines were synthesized from the corresponding mononitriles via a direct reaction with lithium bis(trimethylsilyl)amide, followed by deprotection with ethanolic HCl. researchgate.net

Another strategy involves the direct functionalization of a pre-existing fluorobenzamidine core. The synthesis of 4-bromo-2-fluorobenzimidamide hydrochloride illustrates the creation of a di-substituted benzamidine derivative. google.com This can be achieved by reacting 4-bromo-2-fluorobenzonitrile with lithium hexamethyldisilazide (LiHMDS) or by a two-step process involving the formation of an imidate followed by reaction with ammonia. google.com

Advanced Synthetic Strategies

Modern synthetic methods offer efficient and sustainable routes to 4-fluorobenzamidine derivatives and their subsequent products.

Electrosynthesis has emerged as a powerful and sustainable tool for C-H activation and bond formation. A notable application is the ruthenium-catalyzed electrochemical synthesis of 1-aminoisoquinoline (B73089) derivatives from benzamidine hydrochlorides and internal alkynes. rsc.orgdntb.gov.ua This method uses electricity as a "traceless" oxidant, replacing stoichiometric chemical oxidants and producing hydrogen gas as the only byproduct. rsc.org

The reaction is typically performed under constant current conditions in an undivided cell, which simplifies the experimental setup. researchgate.netrsc.org The synergy between the ruthenium catalyst and electricity enables the efficient C-H/N-H activation and annulation process. rsc.org This electrocatalytic pathway has been successfully used to synthesize 6-fluoro-3,4-diphenylisoquinoline-1-amine from 4-fluorobenzamidine hydrochloride and diphenylacetylene, achieving an 86% yield. rsc.org The robustness of this method allows for its application to a wide range of benzamidine and alkyne substrates. rsc.org

Table: Electrochemical Synthesis of 6-fluoro-3,4-diphenylisoquinoline-1-amine rsc.org

| Parameter | Value |

|---|---|

| Starting Materials | 4-fluorobenzamidine hydrochloride, Diphenylacetylene |

| Catalyst | Ruthenium(II) complex |

| Oxidant | Electricity (Constant Current) |

| Key Transformation | C-H/N-H Activation and Alkyne Annulation |

| Product | 6-fluoro-3,4-diphenylisoquinoline-1-amine |

| Yield | 86% |

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and increased product purity. dergipark.org.trbeilstein-journals.org This technology has been effectively applied to the synthesis of various heterocyclic compounds using benzamidine derivatives as key building blocks.

For example, the microwave-assisted reaction of benzamidine hydrochloride with alkynones in acetonitrile (B52724) at 120°C results in the high-yield synthesis of substituted pyrimidines. thieme-connect.com Similarly, multicomponent reactions under microwave irradiation provide rapid access to complex molecules. Benzamidine can react with aromatic aldehydes and ethyl cyanoacetate (B8463686) in aqueous media to form substituted pyrimidinones, with microwave heating dramatically reducing the reaction time from 16 hours to a much shorter period while improving the yield. beilstein-journals.org

Microwave heating has also been employed in the synthesis of 1,3,5-triazines from benzamidines and aryl isothiocyanates or pyrido researchgate.netdergipark.org.troxazin-4-ones, producing diverse libraries of compounds in good to excellent yields (55-97%). clockss.org Furthermore, a tunable microwave-assisted protocol allows for the selective synthesis of either 5-aminoimidazoles or dihydrotriazines from the same set of starting materials (benzamidine, an aldehyde, and trimethylsilyl (B98337) cyanide) by simply changing the reaction conditions. nih.gov

Table: Examples of Microwave-Assisted Synthesis Involving Benzamidines

| Reaction Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Cyclocondensation | Benzamidine hydrochloride, Alkynone | Substituted Pyrimidine | High yield, Acetonitrile at 120°C | thieme-connect.com |

| Multicomponent Reaction | Benzamidine, Aromatic aldehyde, Ethyl cyanoacetate | Substituted Pyrimidinone | Reduced reaction time (vs. conventional heating) | beilstein-journals.org |

| Multicomponent Reaction | Benzamidine, Aryl isothiocyanate | 1,3,5-Triazine-2(1H)-thione | Good to excellent yields (60-84%) | clockss.org |

Chemical Reactivity and Mechanistic Investigations of 4 Fluorobenzamidine Acetate

Exploration of Reaction Pathways

The reactivity of 4-fluorobenzamidine (B14776) acetate (B1210297) is primarily dictated by its two key functional components: the amidine group and the fluoroaryl moiety. These groups can undergo a variety of transformations, making the compound a versatile building block in organic synthesis.

Amidine-Based Transformations

The amidine functional group is a reactive center capable of participating in numerous chemical reactions. A primary transformation involves its synthesis from the corresponding nitrile, 4-fluorobenzonitrile (B33359). A common route is the Pinner reaction, where the nitrile is treated with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride, which is then reacted with ammonia (B1221849) to yield the amidine. Another method involves the direct reaction of the nitrile with lithium bis(trimethylsilyl)amide, followed by deprotection. researchgate.net

Once formed, the amidine group can be a precursor to various heterocyclic systems. For instance, amidines are known to react with α,β-unsaturated compounds or 1,3-dicarbonyls to form pyrimidines, imidazoles, or triazines. These transformations highlight the utility of the amidine moiety in constructing more complex molecular architectures. Research on related compounds, such as aza-analogues of furamidine, demonstrates that the amidine group can be synthesized from nitriles and subsequently used in the preparation of more complex diamidine structures. acs.org

Reactivity of the Fluoroaryl Moiety

The fluoroaryl group in 4-fluorobenzamidine acetate also presents several avenues for chemical transformation. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the aromatic ring. This electronic influence makes the aryl ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atom.

Furthermore, the fluoroaryl moiety can participate in transition metal-catalyzed cross-coupling reactions. While the carbon-fluorine bond is generally strong, under specific catalytic conditions, it can be activated. More commonly, if another halide (like bromine or iodine) is present on the ring, the fluoro-substituted aryl group can readily engage in reactions like Suzuki-Miyaura or Stille couplings. This allows for the formation of new carbon-carbon bonds, linking the fluoroaryl scaffold to other organic fragments. The presence of the fluorine atom can also subtly influence the regioselectivity and rate of these coupling reactions. mdpi.com

C-H Activation Catalysis Involving 4-Fluorobenzamidine Salts

Direct C-H activation is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. catalysis.blog In the context of 4-fluorobenzamidine salts, the amidine group can potentially serve as a directing group for transition metal catalysts. sigmaaldrich.com This process, often catalyzed by metals like palladium, rhodium, or iridium, involves the coordination of the metal to the directing group, which then positions the catalyst to selectively cleave a specific C-H bond, typically at the ortho position. sigmaaldrich.comscielo.br

This C-H activation mechanism generally involves the cleavage of the C-H bond to form a cyclometallated intermediate. scielo.br This intermediate can then react with a coupling partner to form a new functionalized product. For 4-fluorobenzamidine, this could enable the direct introduction of aryl, alkyl, or other functional groups onto the benzene (B151609) ring at the position adjacent to the amidine substituent, a transformation that would be challenging to achieve through classical methods.

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies are essential for understanding the feasibility, rate, and energy profile of chemical reactions involving this compound. Kinetic studies measure the rate at which a reaction proceeds, providing insights into the reaction mechanism and the factors that influence its speed. pjoes.com Thermodynamic studies, on the other hand, evaluate the energy changes (enthalpy, entropy, and Gibbs free energy) associated with a reaction, determining its spontaneity and equilibrium position. researchgate.net

For a hypothetical transformation, such as the hydrolysis of this compound, a kinetic study would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, pH). The data could then be fitted to rate laws, such as pseudo-first-order or pseudo-second-order models, to determine the rate constant (k). pjoes.com

Thermodynamic parameters can be derived from temperature-dependent kinetic data. The activation energy (Ea) can be calculated from the Arrhenius equation, while enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of activation can be determined using the Eyring equation. A negative ΔG° indicates a spontaneous reaction. pjoes.com

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Hydrolysis of this compound

| Temperature (K) | Rate Constant (k) (s⁻¹) | Ea (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (at 298 K) (kJ/mol) |

| 298 | 1.2 x 10⁻⁴ | 55.0 | 52.5 | -80.2 | 76.4 |

| 308 | 3.5 x 10⁻⁴ | ||||

| 318 | 9.8 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Elucidation of Reaction Mechanisms

Elucidating the precise sequence of bond-breaking and bond-forming events is crucial for optimizing reaction conditions and predicting outcomes. youtube.combritannica.com For reactions involving this compound, the mechanism depends on the specific transformation.

Formation Mechanism (Pinner Reaction): A likely pathway for the synthesis of 4-fluorobenzamidine is the Pinner reaction. The mechanism proceeds as follows:

Protonation: The nitrogen atom of the 4-fluorobenzonitrile is protonated by a strong acid.

Nucleophilic Attack: An alcohol molecule attacks the nitrile carbon.

Deprotonation: The protonated ether is deprotonated to form an imino ether intermediate (Pinner salt).

Ammonolysis: The Pinner salt reacts with ammonia or an amine. A molecule of alcohol is eliminated, leading to the formation of the protonated amidine.

Deprotonation: The final deprotonation step yields the neutral amidine. The use of acetate as a counterion would arise from the choice of base or solvent system in the final step.

C-H Activation Mechanism: A plausible mechanism for a palladium-catalyzed ortho-arylation of 4-fluorobenzamidine would follow a general catalytic cycle: wikipedia.org

Coordination: The amidine group of 4-fluorobenzamidine coordinates to the Pd(II) catalyst.

C-H Cleavage: The metal center facilitates the cleavage of an ortho C-H bond, forming a five-membered palladacycle intermediate. This is often the rate-determining step.

Oxidative Addition: The coupling partner (e.g., an aryl halide) adds to the palladium center, increasing its oxidation state to Pd(IV).

Reductive Elimination: The desired C-C bond is formed as the new product is released from the metal center, which is reduced back to Pd(II), thus regenerating the catalyst for the next cycle.

Role of Counterions, such as Acetate, in Chemical Reactivity and Mechanisms

The counterion paired with a cationic species can significantly influence its chemical and physical properties. nih.gov In this compound, the acetate anion (CH₃COO⁻) plays a multifaceted role.

Solubility and Stability: The choice of counterion affects the salt's crystal lattice energy and, consequently, its solubility in various solvents. Acetate salts often exhibit different solubility profiles compared to hydrochloride or trifluoroacetate (B77799) (TFA) salts. Furthermore, the acetate ion is less volatile than TFA, which can be an advantage during lyophilization processes designed to preserve the salt form. nih.gov

Basicity and Reactivity: The acetate ion is a mild base. In certain reactions, it can act as a proton shuttle or a general base catalyst. For instance, it can facilitate deprotonation steps that might otherwise require the addition of an external base. mdpi.com This is particularly relevant in reactions sensitive to pH. In some cases, the acetate itself can act as a nucleophile, although this is less common than its role as a base.

Biocompatibility: In pharmaceutical and biological applications, acetate is often preferred over other counterions like trifluoroacetate. TFA can be toxic to cells and may alter the biological activity of a peptide or small molecule. nih.gov Acetate, being a natural metabolite, is generally considered safer for in vivo studies. nih.gov This makes this compound a more suitable candidate for biological screening compared to its TFA salt.

The interaction between the amidinium cation and the acetate anion can also influence the molecule's conformation and how it interacts with other molecules, such as enzyme active sites or receptors. nih.gov

Computational and Theoretical Chemistry Studies of 4 Fluorobenzamidine Acetate

Electronic Structure Elucidation

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For 4-Fluorobenzamidine (B14776) acetate (B1210297), computational methods offer a window into these fundamental characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. While specific DFT studies exclusively on 4-Fluorobenzamidine acetate are not prevalent in publicly accessible literature, the methodology is widely applied to structurally similar compounds, such as benzamidine (B55565) derivatives and other serine protease inhibitors. nih.govjrespharm.comrjptonline.org These studies provide a strong basis for understanding what a DFT analysis of this compound would entail.

DFT calculations can determine a variety of electronic properties. For instance, the analysis of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov For inhibitors, this can relate to how readily they interact with a target enzyme. nih.gov

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. rjptonline.org These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the fluorine atom and the nitrogen atoms of the amidine group, indicating regions that can participate in hydrogen bonding or other electrostatic interactions within a protein's active site. kribb.re.kr

DFT calculations also provide optimized geometries, predicting bond lengths and angles with high accuracy, which can be compared with experimental data from X-ray crystallography. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Benzamidine-type Inhibitor This table represents typical data obtained from DFT calculations for a molecule structurally related to this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule, influencing solubility and interactions. |

For molecules with complex electronic structures, such as those with excited states or bond-breaking processes, single-reference methods like DFT may be insufficient. Advanced methodologies like Multireference Perturbation Theory (e.g., CASPT2) are employed in such cases. These methods are computationally intensive and are typically used when there is a specific interest in phenomena like photochemistry or when the electronic ground state is not well-described by a single determinant. For a stable inhibitor like this compound under normal binding conditions, such advanced methods are not commonly applied. Their use would be justified if the research focus was on, for example, the electronic excited states or a detailed analysis of a chemical reaction involving the compound.

Relativistic effects become important for molecules containing heavy elements, where the velocity of core electrons is a significant fraction of the speed of light. These effects can influence properties like spin-orbit coupling and bond lengths. Since this compound is composed of light elements (H, C, N, O, F), relativistic effects are negligible. Therefore, the application of Relativistic Molecular Orbital Theory is not relevant or necessary for studying this particular compound.

Advanced Quantum Chemical Methodologies, including Multireference Perturbation Theory

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

This compound is known to be an inhibitor of serine proteases like trypsin. nih.govpnas.org Its effectiveness stems from its ability to recognize and fit into the specific S1 binding pocket of these enzymes. Molecular docking, a key technique in molecular modeling, is used to predict the preferred orientation of the inhibitor when it binds to the protein.

Studies on the parent compound, benzamidine, show that it binds to the trypsin active site with its positively charged amidinium group forming a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189). nih.govdovepress.com The phenyl ring of the inhibitor engages in hydrophobic interactions with the surrounding pocket. For 4-Fluorobenzamidine, the para-substitution with a fluorine atom can subtly alter these interactions. Fluorine's high electronegativity can influence the charge distribution on the phenyl ring and potentially engage in specific interactions, such as with backbone carbonyls.

Conformational analysis, often performed using molecular dynamics simulations, explores the different spatial arrangements (conformations) of the molecule. While the core benzamidine structure is relatively rigid, rotations around the C-C bond connecting the phenyl ring and the amidine group are possible. Understanding the energetically favorable conformations is crucial for predicting the bioactive pose of the inhibitor.

Molecular Dynamics (MD) simulations provide a detailed picture of the intermolecular interactions between the inhibitor and the protein, as well as the surrounding solvent (water). nih.govnih.gov These simulations can reveal the stability of hydrogen bonds, salt bridges, and hydrophobic contacts over time. nih.govresearchgate.net

For instance, MD simulations of the trypsin-benzamidine complex have been performed extensively to reconstruct the entire binding process. nih.govpnas.org These simulations show that the inhibitor explores the protein surface before settling into the binding pocket through a series of metastable intermediate states. nih.govpnas.org The same principles apply to this compound. The simulations can quantify the strength of interactions, such as the hydrogen bonds between the amidine group and the active site residues. nih.gov

Table 2: Key Intermolecular Interactions for a Benzamidine Inhibitor in a Serine Protease Active Site (Illustrative) This table outlines the typical interactions identified through molecular dynamics simulations.

| Interaction Type | Inhibitor Group | Protein Residue(s) | Role in Binding |

| Salt Bridge / H-Bond | Amidinium Group | Asp189 | Primary anchoring interaction. kribb.re.krnih.gov |

| Hydrogen Bond | Amidinium Group | Gly219, Ser190 | Additional stabilization of the bound pose. |

| Hydrophobic/van der Waals | Phenyl Ring | Pocket Residues | Shape complementarity and affinity. kribb.re.krnih.gov |

| Halogen Interaction | 4-Fluoro Group | Backbone/Side Chains | Potential for enhanced affinity or specificity. |

Conformational Analysis and Molecular Recognition

Theoretical Prediction of Chemical Properties and Reactivity

Computational chemistry provides powerful tools for predicting the chemical properties and reactivity of molecules like this compound, offering insights that are often difficult to obtain through experimental means alone. These theoretical approaches allow for the detailed examination of reaction mechanisms, the influence of physiological conditions on molecular structure, and the relationship between a molecule's structure and its biological activity.

Reaction Energy Landscapes and Transition States

The study of reaction energy landscapes, or potential energy surfaces (PESs), is fundamental to understanding the dynamics of chemical reactions. rsc.orgresearchgate.net These high-dimensional surfaces map the potential energy of a system as a function of its atomic coordinates, revealing the most likely pathways a reaction will follow. Key features of these landscapes are local minima, which represent stable reactants, intermediates, and products, and transition states, which are the energy maxima along the reaction coordinate that connect these minima. researchgate.netarxiv.org

For benzamidine derivatives, computational methods can be used to map out the energy landscape for specific reactions, such as hydrolysis. Density Functional Theory (DFT) calculations, for example, have been used to model the potential energy surface for the hydrolysis of benzamidine in weakly basic water. anu.edu.au These studies show that the dominant reaction pathway involves the attack of a hydroxide (B78521) ion (HO–) on the neutral benzamidine molecule, followed by the protonation of the resulting intermediate. anu.edu.au The calculation of the free energy (ΔG) for this pathway, including the identification of the associated transition states, allows for a theoretical prediction of the reaction's feasibility and rate under different pH conditions. anu.edu.au

The process of mapping these landscapes often involves geometry optimization techniques to locate stationary points (minima and transition states). researchgate.net Methods like the Free Energy Perturbation (FEP) approach can be used to calculate free energy differences resulting from small changes in a molecular system, providing insight into the stabilization of transition states. escholarship.org More recent advancements include the use of machine learning (ML) models, which can predict the geometries of transition states with high accuracy in a fraction of the time required by traditional quantum mechanical calculations. sciencedaily.comchemrxiv.org

Prediction of pKa Values and Protonation States

The pKa value is a critical parameter that dictates the protonation state of a molecule at a given pH. nih.gov For drug-like molecules such as 4-fluorobenzamidine, the protonation state is crucial as it affects solubility, membrane permeability, and, most importantly, the electrostatic interactions that govern binding to a biological target. nih.gov Benzamidine derivatives are highly basic and are therefore protonated to form the benzamidinium cation under most physiological conditions. anu.edu.au

Computational chemistry offers several methods for pKa prediction, which generally fall into two categories: first-principles and empirical models. reddit.com

First-principles methods use quantum mechanics (QM), typically DFT, to calculate the free energies of the protonated and deprotonated species in a solvent, often represented by an implicit solvation model like the Conductor-like Screening Model (COSMO) or the SMD solvation model. reddit.commdpi.comwayne.edu These calculations are computationally intensive but offer high accuracy without relying on experimental data for similar molecules. reddit.commdpi.com

Empirical methods , such as PROPKA, utilize large databases of experimentally measured pKa values to rapidly predict the pKa of ionizable groups in proteins and small molecules. nih.gov While very fast, their accuracy can be limited if the molecule of interest is significantly different from those in the training database. reddit.com

The significance of accurately determining the protonation state is highlighted in computational studies of benzamidine binding to the enzyme trypsin. Molecular dynamics (MD) simulations have shown that the binding pathway and frequency are critically dependent on the protonation state of a specific histidine residue (His57) in the enzyme's catalytic triad, even though it is located more than 10 Å away from the binding pocket. nih.govresearchgate.net Simulations considering the three possible protonation states of His57—delta nitrogen protonated (HID57), epsilon nitrogen protonated (HIE57), and positively charged (HIP57)—yielded significantly different outcomes for benzamidine binding. nih.govresearchgate.net

Table 1: Influence of His57 Protonation State on Benzamidine Binding Events in Trypsin Data derived from 50 replicas of 200 ns MD simulations for each state. nih.govresearchgate.net

| Protonation State of His57 | Description | Binding Events Observed | Binding Frequency |

|---|---|---|---|

| HID57 | Neutral; Delta nitrogen protonated | 24 out of 50 | 48% |

| HIE57 | Neutral; Epsilon nitrogen protonated | 22 out of 50 | 44% |

| HIP57 | Positively charged; Both nitrogens protonated | 5 out of 50 | 10% |

These results demonstrate that binding is a much more frequent event when His57 is in its neutral form compared to its positively charged state. researchgate.net This underscores the necessity of correctly assigning protonation states in computational models to ensure the proper modeling of protein-ligand binding. zenodo.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. researchgate.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools in modern drug design for optimizing lead compounds. archivepp.commdpi.com QSAR models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities. ej-chem.org

The QSAR workflow generally involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. frontiersin.org

For benzamidine derivatives, QSAR studies have been successfully employed to design new compounds with enhanced activity, for example, as antimalarial agents. archivepp.com Such studies can identify which molecular properties are most influential for activity. Interpretable QSAR models can reveal that descriptors related to electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties, and hydrophobicity are often key determinants of a compound's biological effect. mdpi.comresearchgate.net For instance, a QSAR study on artemisinin (B1665778) derivatives identified hydration energy and the charge on a specific oxygen atom as significant descriptors for predicting antimalarial activity. mdpi.com By understanding which structural features contribute positively or negatively to the desired activity, medicinal chemists can rationally design new derivatives, such as analogs of 4-fluorobenzamidine, with improved potency and selectivity. malariaworld.org

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Dipole moment, Atomic net charge, EHOMO, ELUMO | Describes a molecule's ability to participate in electrostatic or charge-transfer interactions. researchgate.net |

| Hydrophobic | Log P, Hydration Energy (HE) | Relates to the molecule's partitioning between aqueous and lipid environments, affecting transport and binding. researchgate.netmdpi.com |

| Steric/Topological | Surface area (SAG, SAA), Molecular weight, Molar refractivity | Relates to the size and shape of the molecule, which influences how it fits into a binding site. researchgate.net |

| Thermodynamic | Heat of formation, Gibbs free energy | Describes the energetic properties and stability of the molecule. |

Biochemical Applications and Biological Activity Mechanisms Preclinical Focus

Development and Application of 4-Fluorobenzamidine-Based Chemical Probes

Chemical probes are essential tools for visualizing and quantifying biological processes in real-time. The 4-fluorobenzamidine (B14776) moiety can be incorporated into such probes to grant them specificity for certain biological targets.

Activity-based probes (ABPs) are small molecules designed to covalently bind to the active form of a specific enzyme or a family of enzymes. nih.gov This allows for the direct measurement of enzymatic activity rather than just protein abundance. The design of an ABP is modular and typically consists of three key components nih.govthermofisher.comdrugtargetreview.com:

A Reactive Group (Warhead): An electrophilic group that forms a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov

A Recognition Element (Binding Group): A structural motif that directs the probe to the desired enzyme target, providing specificity. The 4-fluorobenzamidine scaffold can serve as this recognition element, particularly for enzymes that recognize arginine or similar structures, such as serine proteases.

A Reporter Tag: A tag used for detection and quantification of the probe-enzyme complex. This can be a fluorophore for imaging or an affinity tag like biotin (B1667282) for pulldown experiments and subsequent identification by mass spectrometry. nih.gov

The fundamental strategy behind ABPs is to use the enzyme's own catalytic mechanism to activate the probe, leading to an irreversible and specific labeling of the active enzyme population. researchgate.net

Fluorescent probes are powerful tools for the real-time visualization of enzyme activity within living cells and organisms. drugtargetreview.comrsc.org These probes are engineered to exhibit a change in their fluorescent properties upon interaction with a target enzyme. nih.gov A common design strategy involves a "turn-on" mechanism where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent after being processed by the enzyme. mdpi.com

A hypothetical fluorescent probe based on 4-fluorobenzamidine could be designed with the following components:

Enzyme Recognition Unit: The 4-fluorobenzamidine group, which would guide the probe to a specific enzyme class, such as trypsin-like serine proteases.

Fluorophore: A fluorescent molecule whose emission is initially quenched.

Linker: A cleavable linker connecting the recognition unit and a quencher to the fluorophore.

Upon binding to the target enzyme, the enzyme's catalytic activity would cleave the linker, releasing the quencher and restoring the fluorophore's emission. nih.gov This results in a direct and measurable fluorescent signal that correlates with enzyme activity. drugtargetreview.com Near-infrared (NIR) fluorophores are often preferred for in vivo imaging due to their deep tissue penetration and low background autofluorescence. mdpi.com

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.comfrontiersin.org These structures are implicated in key biological processes, including the regulation of gene expression and telomere maintenance, making them attractive targets for therapeutic intervention and diagnostics. rsc.org

Small molecules can be designed to bind and stabilize G4 structures. These ligands typically possess large, planar aromatic systems that enable them to stack on the flat G-tetrads that characterize the G4 structure. rsc.org The development of fluorescent probes for G4 DNA allows for their visualization and tracking within living cells. mdpi.com

While direct studies of 4-fluorobenzamidine as a G4 probe are not prominent, its derivatives could be designed for this purpose. A 4-fluorobenzamidine-based ligand could be functionalized with extended aromatic systems to enhance its stacking interactions with G-tetrads. The interaction of such probes with G4 DNA can be monitored by changes in fluorescence, with many G4 ligands exhibiting significantly enhanced fluorescence upon binding. mdpi.com The specificity of these probes can be tuned to distinguish between different G4 topologies (e.g., parallel vs. antiparallel) and even between G4 DNA and duplex DNA. mdpi.comdcu.ie

Fluorescent Probes for Enzyme Activity Monitoring

Enzymatic Modulation and Inhibition Studies

The 4-fluorobenzamidine scaffold is a promising starting point for the design of enzyme inhibitors due to its ability to mimic the side chain of arginine and participate in hydrogen bonding and electrostatic interactions within enzyme active sites.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease to restore acetylcholine levels in the brain. nih.govmdpi.com

Numerous classes of cholinesterase inhibitors have been developed. bohrium.com While 4-fluorobenzamidine itself is not a classical cholinesterase inhibitor, its derivatives can be designed to target these enzymes. The design often involves incorporating the benzamidine (B55565) moiety into a larger scaffold that interacts with key regions of the cholinesterase active site, such as the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov The table below shows examples of IC₅₀ values for various cholinesterase inhibitors, illustrating the range of potencies that can be achieved.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Aaptamine | AChE | 0.23 µg/mL | jppres.com |

| Aaptamine | BChE | 1.38 µg/mL | jppres.com |

| Compound 7 (4-phthalimidobenzenesulfonamide derivative) | AChE | 1.35 | nih.gov |

| Compound 3 (4-phthalimidobenzenesulfonamide derivative) | BChE | 13.41 | nih.gov |

| (S)-3 (morpholinium derivative) | AChE | 19.0 | nih.gov |

| (R)-3 (morpholinium derivative) | AChE | 50 | nih.gov |

This table presents data for various cholinesterase inhibitors to provide context for the inhibitory potential of novel chemical scaffolds. IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized based on their mechanism of action relative to the substrate. du.ac.in

Competitive Inhibition: The inhibitor is structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. bioninja.com.auworthington-biochem.com This type of inhibition can be overcome by increasing the substrate concentration. A 4-fluorobenzamidine derivative, by mimicking a substrate's binding motif, could act as a competitive inhibitor.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. bioninja.com.aunumberanalytics.com This binding induces a conformational change in the enzyme that alters the active site, reducing its catalytic efficiency without preventing substrate binding. numberanalytics.com The effect of a non-competitive inhibitor cannot be surmounted by increasing substrate concentration.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. mdpi.com This affects both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax).

The specific interactions between a 4-fluorobenzamidine-based inhibitor and a target enzyme, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, determine its binding affinity and mode of inhibition. Molecular docking studies can be used to predict and analyze these interactions at an atomic level, guiding the rational design of more potent and selective inhibitors. nih.gov

Cholinesterase Inhibition by 4-Fluorobenzamidine Derivatives

Antiproliferative and Antitumor Mechanisms of Action (Preclinical)

Derivatives of 4-fluorobenzamidine have demonstrated notable antiproliferative and antitumor effects in preclinical models. A significant body of research has centered on bithiophene-fluorobenzamidine (BFB) , a derivative that has shown promising antitumor activity against breast cancer. nih.govnih.gov

In a study using a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer model in mice, BFB was found to be highly effective. nih.gov The administration of BFB significantly reduced tumor incidence by approximately 88%, multiplicity by 41%, and tumor size by about 76% when compared to the DMBA control group. nih.gov Its efficacy in reducing tumor incidence was notably greater than that of the established drug Tamoxifen, which showed a 30% reduction in the same study. nih.govresearchgate.net

| Treatment Group | Tumor Incidence Reduction | Tumor Multiplicity Reduction | Tumor Size Reduction |

|---|---|---|---|

| BFB | ~88% | 41% | ~76% |

| Tamoxifen (TAM) | 30% | 16% | -12% (Increased) |

The antitumor effects of bithiophene-fluorobenzamidine (BFB) are strongly linked to its ability to induce programmed cell death (apoptosis) and modulate the cell cycle. nih.gov In vitro studies using the human breast adenocarcinoma cell line, MCF-7, demonstrated that treatment with BFB for 48 hours led to a massive increase in apoptosis. nih.gov The total percentage of apoptotic cells rose from 0.4% in untreated cells to 61.3% in BFB-treated cells, representing a 153-fold increase. nih.gov

This pro-apoptotic activity is supported by the modulation of key cell cycle regulatory proteins. nih.govdntb.gov.ua In the DMBA-induced animal model, BFB treatment led to the upregulation of tumor suppressor proteins p53 and p21, as well as caspase-3 (CAS3), a critical executioner of apoptosis. nih.govresearchgate.net Concurrently, BFB caused a significant downregulation of cyclin-dependent kinase 1 (CDK1), a protein essential for cell cycle progression. nih.govresearchgate.net The regulation of cell division is a critical process for normal development, and its disruption can lead to diseases like cancer. frontiersin.org Small molecule inhibitors that target cyclin-dependent kinases are a key area of research for developing new cancer therapies. nih.gov

A crucial mechanism underlying the antitumor activity of bithiophene-fluorobenzamidine (BFB) is its ability to regulate critical cellular signaling pathways, most notably the Human Epidermal Growth Factor Receptor 2 (HER2) pathway. nih.gov The HER2 receptor is a member of the ErbB family of transmembrane receptor tyrosine kinases and is a dominant driver in approximately 20-30% of invasive breast cancers. srce.hrnih.gov Its activation, often through dimerization with other HER family members, triggers downstream signaling cascades like the PI3K/Akt/mTOR pathway, which promotes cell proliferation, survival, and metastasis. srce.hrnih.gov

In preclinical studies, breast tumors induced by DMBA showed a significant increase in the expression of HER2. nih.govresearchgate.net Treatment with BFB effectively counteracted this, causing a significant downregulation of HER2 expression. nih.govresearchgate.net By inhibiting this key pathway, BFB can disrupt the signals that drive cancer cell growth and survival. The development of therapies that target the HER2 receptor has been a major advancement in breast cancer treatment, though resistance can emerge, necessitating new therapeutic strategies. nih.govmdpi.com

Derivatives of 4-fluorobenzamidine have been investigated for their ability to prevent DNA mutations, a key factor in the initiation of cancer. nih.govnih.gov Studies on a series of fluoroarylbichalcophenes, which share the core fluorobenzamidine structure, have demonstrated significant antimutagenic potential using the Ames test, a widely used method for assessing a substance's mutagenic properties. nih.govdovepress.com

These compounds were effective at reducing the mutagenicity induced by both sodium azide (B81097) (a direct-acting mutagen) and benzo[a]pyrene (B130552) (a mutagen that requires metabolic activation). nih.govdovepress.com Research indicates that the monocationic forms of these bichalcophenes, such as bithiophene-fluorobenzamidine, are generally superior as antimutagenic agents compared to their corresponding mononitrile precursors. nih.govnih.gov This activity is thought to be due to the presence of more nucleophilic centers that can bind to and protect bacterial DNA from mutagens. nih.govnih.gov The antimutagenic effect was also correlated with high antioxidant activity, which may enhance DNA repair systems. nih.govnih.gov

| Compound Type | Condition | Antimutagenic Activity Level |

|---|---|---|

| Fluoroarylbichalcophenes | Pre-exposure & Co-exposure | Strong (>40% reduction in mutagenicity) dovepress.com |

| Monocationic Bichalcophenes | vs. Mononitriles | More effective nih.govnih.gov |

Regulation of Cellular Signaling Pathways, including HER2

Applications in Materials Science, such as Corrosion Inhibition

The chemical properties of fluorobenzamidine derivatives also lend themselves to applications in materials science, particularly as corrosion inhibitors for metals. researchgate.net Corrosion is a major issue that causes significant economic and safety concerns across various industries. mdpi.comkfupm.edu.sa Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective film that blocks the electrochemical reactions responsible for corrosion. mdpi.comnih.gov

Two novel bithienyl fluorobenzamidine derivatives were synthesized and evaluated as corrosion inhibitors for carbon steel in a 1 M hydrochloric acid solution. researchgate.net Electrochemical studies revealed that these compounds demonstrated significant inhibition effectiveness, highlighting the potential of the fluorobenzamidine scaffold in creating protective agents for metals in aggressive environments. researchgate.net

Advanced Characterization and Structural Biology Studies

X-ray Crystallography of 4-Fluorobenzamidine (B14776) Acetate (B1210297) and its Complexes

X-ray crystallography is a powerful scientific method used to determine the precise arrangement of atoms within a crystalline solid. libretexts.org This technique provides a three-dimensional model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions. For a salt like 4-Fluorobenzamidine acetate, crystallography would elucidate the exact positions of the 4-fluorobenzamidinium cation and the acetate anion within the crystal lattice, as well as their interactions through hydrogen bonding and electrostatic forces.

While specific crystallographic data for this compound is not widely published, the analysis of related structures provides significant insight. Benzamidine (B55565) and its derivatives are well-known for their ability to form complexes with enzymes, particularly serine proteases like thrombin. nih.gov Crystallographic studies of these complexes show that the amidinium group plays a critical role by mimicking the guanidinium (B1211019) group of arginine, allowing it to bind in the enzyme's specificity pocket. nih.gov In such a complex, the amidine group typically forms strong, bidentate hydrogen bonds with a carboxylate residue, such as Asp189 in thrombin. nih.gov

The study of acetate as a ligand in complexes is also well-documented. For instance, the crystal structure of an HDAC10–acetate complex shows the acetate carboxylate group coordinating to a zinc ion in the active site. nih.gov

In a hypothetical crystal structure of this compound, one would expect to observe:

Ionic Interaction: A clear electrostatic interaction between the positively charged amidinium group and the negatively charged acetate carboxylate.

Hydrogen Bonding: Extensive hydrogen bonding networks involving the N-H donors of the amidinium group and the oxygen acceptors of the acetate.

Aromatic Stacking: Potential π-π stacking interactions between the fluorinated benzene (B151609) rings of adjacent cations.

Role of Fluorine: The fluorine atom's position would be precisely determined, and its involvement in weak hydrogen bonds (C-H···F) or other non-covalent interactions could be assessed. Studies on other fluorinated compounds, such as para-fluorobenzamidine (p-FPhFA) used in perovskite solar cells, show that fluorination can significantly influence the crystal lattice and material properties. acs.org

The data obtained from such an analysis would be crucial for rational drug design and for understanding the structure-activity relationships of this class of compounds.

Table 1: Crystallographic Parameters for Representative Benzamidine and Acetate Complexes

| Complex | Space Group | Unit Cell Parameters | Key Interactions |

|---|---|---|---|

| Bovine Thrombin-4-TAPAP Complex nih.gov | Not Specified | Not Specified | Amidino group forms "lateral" single N-twin O contacts with Asp189. |

| HDAC10-Acetate Complex nih.gov | Not Specified | a, b, c, α, β, γ | Acetate carboxylate coordinates asymmetrically with the active site Zn²⁺ ion. |

| [Cu(mal)(abpt)(H₂O)]·3/2H₂O ajol.info | C2/c (Monoclinic) | a = 14.0086 Å, b = 10.0980 Å, c = 25.630 Å, β = 97.5900° | Distorted square pyramidal coordination sphere around the Cu(II) ion. |

Advanced Spectroscopic Techniques for Structural Elucidation, including NMR and IR Spectroscopy

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of chemical compounds in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. sigmaaldrich.comlibretexts.org For this compound, both ¹H and ¹³C NMR would be used.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amidinium (-NH₂) protons, and the methyl protons of the acetate counter-ion. The aromatic protons would appear as a complex multiplet system due to coupling between themselves and with the fluorine atom. The acetate methyl protons would appear as a sharp singlet, likely upfield. paulussegroup.com The NH₂ protons would be visible as a broad singlet, and their chemical shift could be concentration-dependent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom. libretexts.org The carbon atoms of the fluorinated benzene ring would show characteristic shifts, with their signals split into doublets due to coupling with the ¹⁹F nucleus. The amidinium carbon (C=N) would be found downfield, typically in the 160-170 ppm range. The acetate carbons would show two signals: one for the methyl group (CH₃) around 20-25 ppm and one for the carboxylate carbon (COO⁻) further downfield (170-180 ppm). libretexts.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Acetate CH₃ | ¹H | ~1.9 - 2.1 | Singlet (s) |

| Aromatic CH | ¹H | ~7.0 - 8.0 | Multiplets (m) |

| Amidinium NH₂ | ¹H | Variable, broad | Broad Singlet (br s) |

| Acetate CH₃ | ¹³C | ~20 - 25 | Quartet (in coupled spectrum) |

| Aromatic CH | ¹³C | ~115 - 135 | Doublets (due to C-F coupling) |

| Aromatic C-F | ¹³C | ~160 - 165 | Doublet (large ¹JCF coupling) |

| Aromatic C-C(N)₂ | ¹³C | ~125 - 135 | Doublet (small JCF coupling) |

| Amidinium C | ¹³C | ~165 - 170 | Singlet |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org

For this compound, the IR spectrum would be a superposition of the spectra of the 4-fluorobenzamidinium cation and the acetate anion. Key expected absorption bands include:

N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the amidinium NH₂ group. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the acetate methyl group just below 3000 cm⁻¹. libretexts.org

C=N Stretching: A strong absorption for the amidinium C=N bond, typically found around 1650-1680 cm⁻¹.

C=C Stretching: In-ring C=C stretching vibrations for the benzene ring in the 1450-1600 cm⁻¹ region. libretexts.org

Carboxylate Stretching: Strong asymmetric and symmetric stretching bands for the acetate COO⁻ group, typically appearing near 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. spectroscopyonline.com

C-F Stretching: A strong, characteristic band for the C-F bond, expected in the 1200-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amidinium (N-H) | Stretch | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Acetate (C-H) | Stretch | 2850 - 2960 | Medium-Weak |

| Amidinium (C=N) | Stretch | 1650 - 1680 | Strong |

| Acetate (COO⁻) | Asymmetric Stretch | 1550 - 1610 | Strong |

| Aromatic (C=C) | In-ring Stretch | 1450 - 1600 | Medium |

| Acetate (COO⁻) | Symmetric Stretch | 1400 - 1450 | Strong |

Mass Spectrometry for Chemical Reaction Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a synthesized compound and for monitoring the progress of chemical reactions. dovepress.comresearchgate.net

In the context of this compound, mass spectrometry would be used to analyze the cationic part of the salt, the 4-fluorobenzamidinium ion. The acetate anion is typically not observed in positive-ion mode MS. Techniques like electrospray ionization (ESI) are well-suited for analyzing such polar, pre-charged molecules.

The analysis would provide:

Molecular Ion Peak: A peak corresponding to the mass of the 4-fluorobenzamidinium cation [C₇H₈FN₂]⁺. This confirms the identity of the target cation.

Fragmentation Pattern: The molecule can break apart in the mass spectrometer, providing a unique fragmentation pattern that can be used to further confirm the structure.

Reaction Monitoring: By coupling MS with liquid chromatography (LC-MS), one can monitor a reaction mixture over time. chromatographyonline.com This allows for the identification of starting materials, intermediates, byproducts, and the final product, helping to optimize reaction conditions. For example, in the synthesis of 4-Fluorobenzamidine, LC-MS could track the conversion of the corresponding nitrile to the amidine.

Table 4: Predicted Mass Spectrometry Data for the 4-Fluorobenzamidinium Cation

| Species | Formula | Exact Mass (m/z) | Key Fragments (Hypothetical) |

|---|

| 4-Fluorobenzamidinium Cation | [C₇H₈FN₂]⁺ | 139.0671 | [C₇H₅FN]⁺ (loss of NH₃), [C₆H₄F]⁺ (loss of CN₂H₃) |

Mechanistic Insights Derived from Structural Data

The structural data obtained from crystallography and spectroscopy provide critical mechanistic insights into the behavior of this compound.

Enzyme Inhibition Mechanism: The primary mechanistic insight for benzamidine derivatives relates to their role as competitive inhibitors of serine proteases. The crystal structure confirms that the positively charged amidinium group is a bioisostere of the guanidinium group of arginine. This allows it to bind tightly in the S1 specificity pocket of enzymes like thrombin and trypsin, which have an aspartate residue at the base. nih.gov The planarity of the amidinium group and its ability to form two hydrogen bonds are key to this interaction.

Role of Fluorine Substitution: The fluorine atom on the benzene ring significantly influences the molecule's electronic properties. As a highly electronegative atom, it withdraws electron density from the aromatic ring via the inductive effect. This can alter the pKa of the amidinium group, potentially affecting its binding affinity. Furthermore, fluorine can participate in non-covalent interactions, such as dipole-dipole interactions or weak hydrogen bonds, which can modulate the binding of the inhibitor to a protein target. researchgate.net Studies on fluorinated spacers in other molecular systems have shown they can enhance charge carrier mobility and reduce defects, highlighting the significant impact of fluorination on intermolecular organization and electronic properties. acs.org

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzamidinium |

| Acetate |

| 4-TAPAP (N(alpha)-(4-toluenesulfonyl)-4-amidinophenylalanylpiperidine) |

| 4-Fluorophenyl acetate |

| Benzamidine |

| Arginine |

| Thrombin |

| Histone Deacetylase 10 (HDAC10) |

| para-fluorobenzamidine (p-FPhFA) |

| Ethyl acetate |

Q & A

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Methodological Answer : Formulate as a cyclodextrin inclusion complex (e.g., β-cyclodextrin) or lipid nanoparticle. Characterize solubility via phase-solubility diagrams and assess bioavailability in Sprague-Dawley rats (plasma concentration-time curves, LC-MS/MS quantification) .

Data Analysis and Reporting Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.